

Neopeltolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Neopeltolide

Cat. No.: B1256781

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A Deep-Water Discovery: The Emergence of a Potent Marine Macrolide

Neopeltolide is a marine-derived macrolide natural product first reported in 2007 by Wright et al. It was isolated from a deep-water sponge of the family Neopeltidae, collected off the northern coast of Jamaica at a depth of 442 meters.^{[1][2]} The producing organism was identified as a lithistid sponge, closely related to the genus *Daedalopelta*.^{[1][3]} This novel compound exhibited significant potential as a therapeutic agent due to its potent cytotoxic and antifungal properties.^{[1][2][4][5][6][7]}

Structurally, **neopeltolide** is characterized by a 14-membered macrolactone ring which contains a tetrahydropyran subunit.^{[3][8]} The molecule possesses six stereogenic centers and is acylated at the C5 hydroxyl group with a side chain containing an oxazole and a carbamate moiety.^[8] The correct structure was definitively confirmed through total synthesis.^{[9][10]}

From Sponge to Pure Compound: The Isolation and Purification of Neopeltolide

The isolation of **neopeltolide** from the marine sponge involves a multi-step process of extraction and chromatographic purification to yield the pure compound as a colorless oil.^{[2][4][11]}

Experimental Protocol for Isolation and Purification

The following protocol is based on the methods described by Wright et al. (2007).[\[2\]](#)[\[4\]](#)[\[11\]](#)

1. Extraction:

- The frozen sponge material is exhaustively extracted with ethanol.
- The resulting extract is concentrated under reduced pressure.

2. Solvent Partitioning:

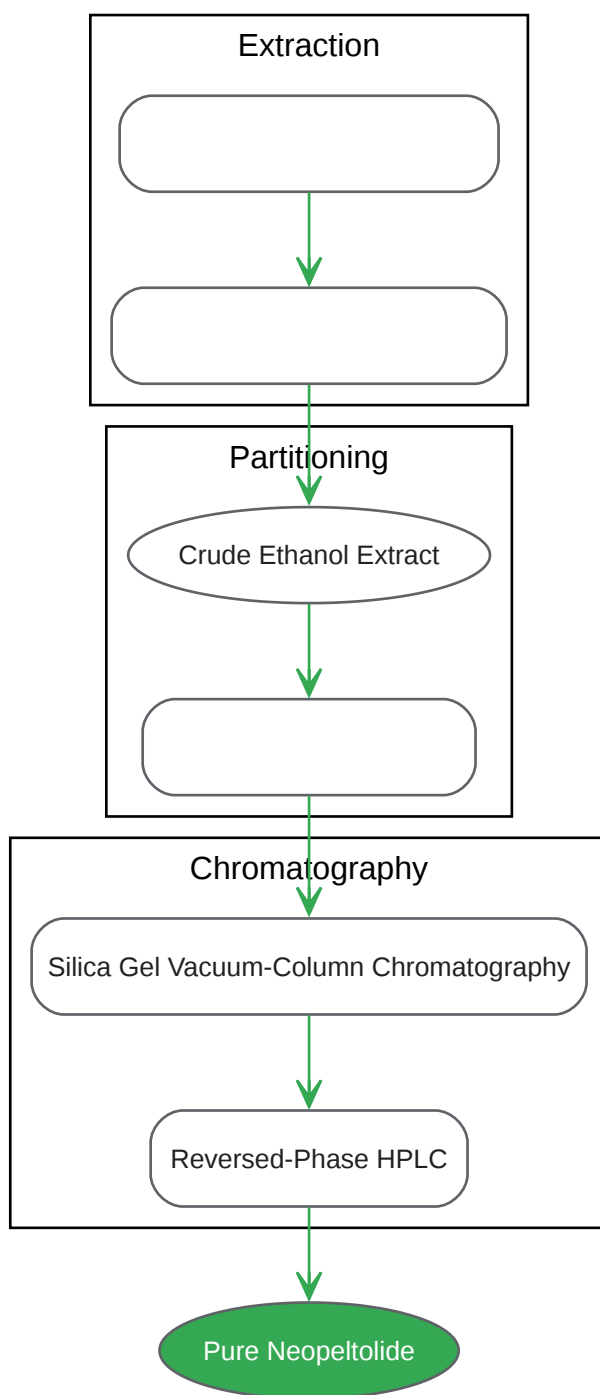
- The concentrated ethanol extract is partitioned between n-butanol and water.
- The n-butanol phase, containing **neopeltolide**, is collected.

3. Vacuum-Column Chromatography:

- The n-butanol partition is subjected to vacuum-column chromatography on a silica gel stationary phase.
- A step gradient of ethyl acetate in heptane is used for elution. **Neopeltolide** enriches in a specific fraction.

4. High-Performance Liquid Chromatography (HPLC):

- The enriched fraction from the silica gel column is further purified by reversed-phase HPLC.
- This final purification step yields pure **neopeltolide**.



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Figure 1: Workflow for the isolation and purification of **neopeltolide**.

Biological Activity and Mechanism of Action

Neopeltolide demonstrates potent biological activity, primarily as a cytotoxic agent against various cancer cell lines and as an antifungal agent.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Cytotoxic Activity

Neopeltolide is a powerful inhibitor of tumor cell proliferation in vitro, with IC50 values in the low nanomolar to sub-nanomolar range.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[12\]](#)[\[13\]](#)

Cell Line	Description	IC50 (nM)
A549	Human Lung Adenocarcinoma	1.17 - 1.2
NCI/ADR-RES	Human Ovarian Sarcoma	5.1
P388	Murine Leukemia	0.56
MCF-7	Human Breast Cancer	Potent
HCT-116	Human Colorectal Carcinoma	Potent
PANC-1	Human Pancreatic Carcinoma	Potent
DLD-1	Human Colorectal Adenocarcinoma	Potent

Data compiled from Wright et al., 2007, and Cui et al., 2012.

[\[1\]](#)[\[4\]](#)

Antifungal Activity

Neopeltolide also exhibits strong antifungal properties, particularly against the pathogenic yeast *Candida albicans*.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

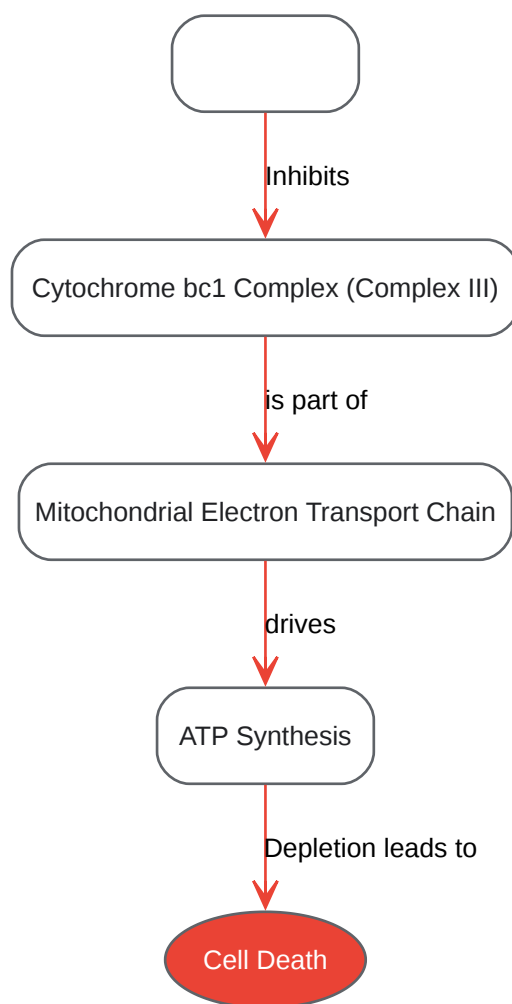
Fungal Species	Assay Type	Result
Candida albicans	Disk Diffusion (25 µg/disk)	17 mm inhibition zone
Candida albicans	Minimum Inhibitory Concentration (MIC)	0.625 µg/mL

Data from Wright et al., 2007.

[\[1\]](#)[\[4\]](#)

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of **neopeltolide** has been identified as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[\[1\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) By inhibiting this complex, **neopeltolide** disrupts the synthesis of ATP, leading to cellular energy depletion and ultimately cell death.[\[1\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Molecular modeling studies suggest that **neopeltolide** acts as a Qo site inhibitor of the bc1 complex.[\[14\]](#)[\[16\]](#) This mechanism of action is a promising avenue for the development of novel antifungal and anticancer drugs.[\[15\]](#)[\[17\]](#)[\[18\]](#)

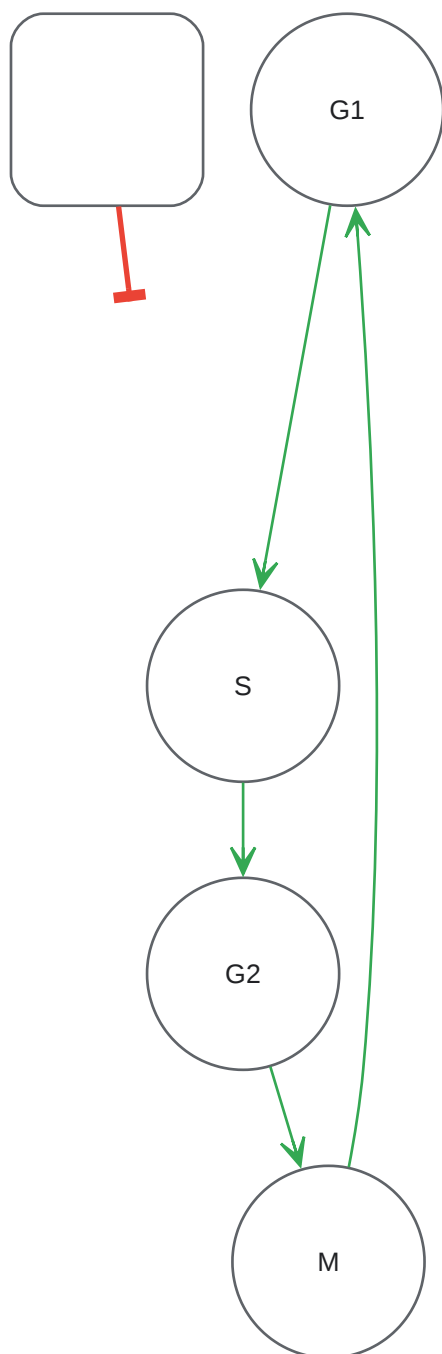


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Figure 2: Signaling pathway of **neopeltolide**'s mechanism of action.

Effect on the Cell Cycle

In addition to its direct impact on mitochondrial respiration, **neopeltolide** has been observed to cause a block in the G1 phase of the cell cycle in cancer cells.[2][4][7][11] This cytostatic effect may contribute to its overall anti-proliferative activity.



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Figure 3: Neopeltolide-induced G1 phase cell cycle block.

Key Experimental Methodologies

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- Cells are treated with various concentrations of **neopeltolide** and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

- The culture medium is replaced with fresh medium containing MTT solution.
- The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.

4. Solubilization and Absorbance Reading:

- A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
- The IC₅₀ value is calculated from the dose-response curve.

Antifungal Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

1. Inoculum Preparation:

- A standardized suspension of *Candida albicans* is prepared.

2. Serial Dilution:

- **Neopeltolide** is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

3. Inoculation and Incubation:

- The fungal inoculum is added to each well.
- The plate is incubated under conditions suitable for fungal growth.

4. MIC Determination:

- The MIC is defined as the lowest concentration of **neopeltolide** that visibly inhibits fungal growth.

Cell Cycle Analysis by Flow Cytometry

1. Cell Treatment and Harvesting:

- Cells are treated with **neopeltolide** for a specified time.
- Both adherent and suspension cells are harvested.

2. Fixation and Permeabilization:

- Cells are fixed (e.g., with ethanol) to preserve their cellular structure and DNA content.
- The cell membrane is permeabilized to allow the entry of a fluorescent DNA-binding dye.

3. DNA Staining:

- Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). RNase treatment is often included to prevent staining of RNA.

4. Flow Cytometry Analysis:

- The fluorescence intensity of individual cells is measured as they pass through the laser of a flow cytometer.

- The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The discovery of **neopeltolide** from a deep-water marine sponge has unveiled a potent natural product with significant cytotoxic and antifungal activities. Its unique mechanism of action, targeting the mitochondrial cytochrome bc1 complex, makes it a valuable lead compound for the development of new therapeutics. The detailed understanding of its isolation, biological activity, and experimental evaluation provides a solid foundation for further research and drug development efforts in the fields of oncology and infectious diseases.

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